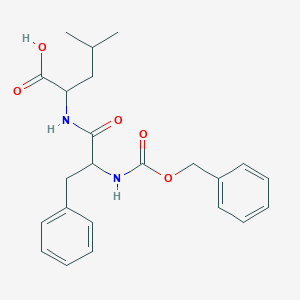

Z-Phe-Leu-OH

Descripción

The exact mass of the compound Z-Phe-Leu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Phe-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOXOGVHBFUSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318681 | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-73-9 | |

| Record name | NSC334018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Z-Phe-Leu-OH: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, commonly referred to as Z-Phe-Leu-OH. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry who utilize this dipeptide in their synthetic and analytical workflows. This document delves into the core chemical and physical properties of Z-Phe-Leu-OH, its molecular structure, detailed protocols for its synthesis and characterization, and its key applications.

Introduction: The Role of Z-Phe-Leu-OH in Peptide Science

Z-Phe-Leu-OH is a protected dipeptide composed of L-phenylalanine and L-leucine. The N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection is crucial in peptide synthesis, as it prevents unwanted side reactions at the N-terminus while allowing for the selective activation of the C-terminal carboxyl group for peptide bond formation[1][2].

The unique structure of Z-Phe-Leu-OH, combining the aromatic side chain of phenylalanine and the aliphatic side chain of leucine, makes it a valuable building block for the synthesis of more complex peptides and peptidomimetics[3]. Its applications extend to biochemical assays, where it serves as a substrate for various enzymes, particularly carboxypeptidases. This guide will provide the foundational knowledge and practical methodologies to effectively utilize Z-Phe-Leu-OH in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Phe-Leu-OH is essential for its proper handling, storage, and application in experimental protocols. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | [4] |

| Synonyms | N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, Z-L-phenylalanyl-L-leucine, CBZ-L-Phe-L-Leu | [5] |

| CAS Number | 4313-73-9 | [4][5] |

| Molecular Formula | C₂₃H₂₈N₂O₅ | [3][5] |

| Molecular Weight | 412.48 g/mol | [5] |

| Appearance | White to off-white powder/solid | [3][5] |

| Purity | ≥98% (HPLC) | [3] |

| Storage Conditions | Sealed in a dry environment, store in freezer at -20°C | [5] |

| Predicted Boiling Point | 674.4 ± 55.0 °C | [5] |

| Predicted Density | 1.193 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 3.48 ± 0.10 | [5] |

Molecular Structure and Stereochemistry

Z-Phe-Leu-OH is a chiral molecule with two stereocenters, both in the L-configuration, derived from the natural amino acids L-phenylalanine and L-leucine. The benzyloxycarbonyl group attached to the nitrogen of the phenylalanine residue introduces a urethane linkage, which is known to suppress racemization during peptide coupling reactions.

Caption: Structural components of Z-Phe-Leu-OH.

Synthesis and Purification

The synthesis of Z-Phe-Leu-OH is typically achieved through a solution-phase peptide coupling approach. The general strategy involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with an ester-protected L-leucine, followed by the saponification of the ester to yield the final product.

Synthesis Protocol

This protocol describes the synthesis of Z-Phe-Leu-OH via the coupling of Z-Phe-OH with L-leucine methyl ester (H-Leu-OMe) using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, followed by hydrolysis of the resulting methyl ester.

Step 1: Peptide Coupling

-

Dissolve Z-Phe-OH (1 equivalent) and L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation of Z-Phe-Leu-OMe

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Leu-OMe.

Step 3: Saponification

-

Dissolve the crude Z-Phe-Leu-OMe in a mixture of methanol or dioxane and water.

-

Cool the solution to 0 °C and add 1 M sodium hydroxide (NaOH) solution (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

Step 4: Final Work-up and Purification

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Z-Phe-Leu-OH.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Caption: Solution-phase synthesis workflow for Z-Phe-Leu-OH.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of synthesized Z-Phe-Leu-OH. The following sections detail the standard analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Z-Phe-Leu-OH.

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 20-30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic ring).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Rationale: The C18 stationary phase provides hydrophobic interactions with the phenyl and isobutyl side chains, as well as the benzyloxycarbonyl group. The use of TFA as an ion-pairing agent improves peak shape. A gradient elution is necessary to effectively elute the relatively hydrophobic dipeptide from the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Z-Phe-Leu-OH.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the two phenyl rings.

-

Amide Protons: Doublets in the range of 6.5-8.5 ppm.

-

Alpha-Protons: Multiplets for the α-protons of both phenylalanine and leucine residues.

-

Methylene Protons of Z-group: A singlet or AB quartet around 5.1 ppm.

-

Side Chain Protons: Characteristic signals for the methylene protons of phenylalanine and the methine and methyl protons of leucine.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals in the range of 170-176 ppm for the amide and carboxylic acid carbons.

-

Aromatic Carbons: Signals in the aromatic region (125-140 ppm).

-

Alpha-Carbons: Signals around 50-60 ppm.

-

Side Chain Carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Z-Phe-Leu-OH. Electrospray ionization (ESI) is a commonly used technique. The expected [M+H]⁺ ion would be at m/z 413.48.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in Z-Phe-Leu-OH.

Expected Characteristic Absorptions:

-

N-H Stretch: Around 3300 cm⁻¹.

-

C=O Stretch (Urethane and Carboxylic Acid): Around 1690-1730 cm⁻¹.

-

Amide I Band (C=O Stretch): Around 1650 cm⁻¹.

-

Amide II Band (N-H Bend): Around 1530 cm⁻¹.

-

Aromatic C=C Stretch: Around 1450-1600 cm⁻¹.

Caption: Analytical workflow for the characterization of Z-Phe-Leu-OH.

Applications in Research and Drug Development

Z-Phe-Leu-OH is a versatile reagent with several key applications in the fields of peptide chemistry and biochemistry.

-

Peptide Synthesis: Its primary application is as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS)[2][3]. The pre-formed peptide bond between phenylalanine and leucine can simplify the synthesis of larger peptides containing this sequence.

-

Enzyme Substrate: Z-Phe-Leu-OH is widely used as a substrate for the characterization and kinetic analysis of carboxypeptidases. The cleavage of the peptide bond between phenylalanine and leucine can be monitored spectrophotometrically or by HPLC to determine enzyme activity.

-

Drug Discovery: As a component of larger peptides, the Phe-Leu motif can be important for biological activity. The use of Z-Phe-Leu-OH in the synthesis of peptide libraries allows for the exploration of structure-activity relationships in drug discovery programs[3]. It has also been implicated in the development of targeted drug delivery systems, particularly in cancer therapy[3].

Conclusion

Z-Phe-Leu-OH is a fundamental building block in peptide chemistry, valued for its role in the controlled synthesis of complex peptides and its utility as a biochemical tool. A comprehensive understanding of its chemical properties, structure, and appropriate analytical methodologies is crucial for its effective application. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical protocols to aid researchers in their endeavors.

References

-

Azeva, V. N., Chulina, A. N., Molchanov, M. M., Prokhorov, D. A., Mikoulinskaiaa, G. V., Uversky, V. N., & Kutyshenkob, V. P. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 35). Humana Press.

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

(2026, February 19). The Importance of N-Cbz-L-Leucine (CAS 2018-66-8) in Chemical Synthesis. Retrieved from [Link]

-

Azeva, V. N., Chulina, A. N., Molchanov, M. M., Prokhorov, D. A., Mikoulinskaiaa, G. V., Uversky, V. N., & Kutyshenkob, V. P. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]

-

PharmaCompass. (n.d.). N-Cbz-L-leucine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(Benzyloxycarbonyl)-phenylalanylalanylalanine. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Leucine, N-benzyloxycarbonyl-, hexyl ester. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 33–55.

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-10.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. In Methods in Molecular Biology (Vol. 35). Humana Press.

-

(n.d.). Proteins: Structure. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

-

Chang, H. C., & Fink, A. L. (2000). Molecular applications of fusions to leucine zippers. Methods in enzymology, 328, 282–296. [Link]

-

American Chemical Society. (2022, September 13). Spectroscopic Characterization of a Diferric Mycobacterial Hemerythrin-Like Protein with Unprecedented Reactivity toward Nitric Oxide. Journal of the American Chemical Society. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Coombs, G. H., & Hart, D. T. (1992). Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases. International journal for parasitology, 22(6), 711–717. [Link]

-

Kundu, L. M. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]

- Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Differences in Estimates of Forearm Protein Synthesis Between Leucine and Phenylalanine Tracers Following Unbalanced Amino Acid Infusion. Metabolism, 41(8), 834-839.

-

(2024, June 17). Methods of O-methylation of amino acids without interfering the amine groups?. ResearchGate. Retrieved from [Link]

-

OpenStax. (2023, September 20). Ch. 26 Additional Problems. In Organic Chemistry. Retrieved from [Link]

-

(n.d.). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Retrieved from [Link]

Sources

Z-Phe-Leu-OH: A Technical Guide for Biochemical Applications

Introduction: The Duality of a Dipeptide Derivative

N-Carbobenzoxy-L-phenylalanyl-L-leucine, commonly abbreviated as Z-Phe-Leu-OH, is a dipeptide derivative that holds a significant position in the toolkit of biochemists, medicinal chemists, and drug development professionals. Its utility stems from a chemically strategic design: the N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification imparts a dual functionality to the molecule, making it an invaluable reagent in two primary domains of biochemical research: as a fundamental building block in the controlled synthesis of peptides and as a specific substrate for the characterization of certain proteases.[1]

This technical guide provides an in-depth exploration of the core applications of Z-Phe-Leu-OH, offering both the theoretical underpinnings and practical, field-proven protocols for its use. We will delve into the causality behind its application in peptide synthesis and its role in enzymatic assays, providing researchers with the necessary knowledge to effectively leverage this compound in their work.

Part 1: Z-Phe-Leu-OH as a Building Block in Peptide Synthesis

The controlled, stepwise assembly of amino acids is the foundation of peptide synthesis. A key challenge in this process is preventing unwanted side reactions, such as the self-polymerization of the amino acid monomers.[2][3] This is overcome by the use of "protecting groups" that temporarily block one of the reactive functional groups (the amine or the carboxylic acid) of the amino acid.[4][5]

Z-Phe-Leu-OH is an example of a dipeptide where the N-terminal amine group is protected by the benzyloxycarbonyl (Z) group. This makes it an ideal building block for solution-phase peptide synthesis (SPPS), allowing for the elongation of a peptide chain from its C-terminus.[6]

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. Its key advantages include:

-

Stability: It is stable under a variety of reaction conditions, including those used for peptide bond formation (coupling).

-

Selective Removal: It can be cleanly and selectively removed under mild conditions, most commonly by catalytic hydrogenation, without affecting other protecting groups that may be present on the peptide chain.[1][7] This orthogonality is crucial for complex multi-step syntheses.

The removal of the Z-group via catalytic hydrogenation proceeds through a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond to form toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

Caption: General reaction scheme for Cbz deprotection by catalytic hydrogenation.

Experimental Protocol: Solution-Phase Peptide Synthesis using Z-Phe-Leu-OH

This protocol outlines the coupling of Z-Phe-Leu-OH to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe), followed by the deprotection of the Z-group to elongate the peptide chain.

Caption: Workflow for using Z-Phe-Leu-OH in solution-phase peptide synthesis.

Materials:

-

Z-Phe-Leu-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite® or a membrane filter

Step-by-Step Methodology:

Part A: Peptide Coupling

-

Preparation: In a round-bottom flask, dissolve Z-Phe-Leu-OH (1 equivalent) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM and add the base (e.g., TEA, 1.1 equivalents) to neutralize the salt and free the amine.

-

Activation: Cool the solution of Z-Phe-Leu-OH to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equivalents). Stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the neutralized amino acid ester solution to the activated Z-Phe-Leu-OH solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-protected tripeptide ester.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Z-Phe-Leu-Gly-OMe.

Part B: Cbz-Group Deprotection

-

Dissolution: Dissolve the purified Z-Phe-Leu-Gly-OMe (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask.[7]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[7]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[7]

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[1] Wash the filter pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to obtain the deprotected tripeptide ester, H-Phe-Leu-Gly-OMe, which can be used in the next coupling step.

Part 2: Z-Phe-Leu-OH as a Substrate for Carboxypeptidase Assays

Beyond its role in synthesis, Z-Phe-Leu-OH is a valuable tool for enzymatic studies, specifically as a substrate for carboxypeptidases. Carboxypeptidases are proteases that cleave the peptide bond of the C-terminal amino acid. Z-Phe-Leu-OH is particularly useful for assaying carboxypeptidases that show a preference for a C-terminal amino acid with a large hydrophobic side chain (Leucine) and a penultimate aromatic residue (Phenylalanine).[8][9]

The hydrolysis of Z-Phe-Leu-OH by a carboxypeptidase releases L-Leucine and Z-L-Phenylalanine. The rate of this reaction can be monitored to determine the enzyme's activity and to study its kinetics.

Caption: Principle of carboxypeptidase activity assay using Z-Phe-Leu-OH.

Kinetic Analysis of Carboxypeptidase from Aspergillus niger

A study on a novel carboxypeptidase (CapA) from Aspergillus niger identified Z-Phe-Leu-OH as its optimal substrate among several Cbz-dipeptides tested.[8] The kinetic parameters determined in this study highlight the high affinity and catalytic efficiency of the enzyme for this substrate.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| Z-Phe-Leu-OH | 0.063 | 11.74 | 186.35 |

| Z-Gly-Ala-OH | 0.098 | 10.56 | 107.76 |

| Z-Ala-Lys-OH | 0.155 | 12.35 | 79.68 |

| Z-Pro-Gly-OH | 0.452 | 23.65 | 52.32 |

| Z-Ala-Glu-OH | 0.653 | 15.23 | 23.32 |

| Z-Ala-Arg-OH | 1.023 | 13.56 | 13.25 |

| Data adapted from a study on carboxypeptidase CapA from Aspergillus niger, with assays conducted at pH 6.0 and 45 °C.[8] |

Experimental Protocol: Carboxypeptidase Y Activity Assay

This protocol is adapted from a standard method for determining the activity of Carboxypeptidase Y using Z-Phe-Leu-OH as the substrate. The released leucine is quantified colorimetrically using a ninhydrin reagent.[9]

Materials:

-

Z-Phe-Leu-OH

-

Carboxypeptidase Y enzyme solution

-

Assay Buffer: 50 mM sodium phosphate, 0.15 M Sodium chloride, pH 6.5

-

Dimethyl sulfoxide (DMSO)

-

Ninhydrin reagent (e.g., 4% Ninhydrin in Methyl Cellosolve mixed with 0.2 M Sodium citrate, pH 5.0, containing 7.1 mM stannous chloride)

-

50% (v/v) n-Propanol

-

L-leucine standard solution (for calibration curve)

-

Spectrophotometer

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 1 mM solution of Z-Phe-Leu-OH in the Assay Buffer. A small amount of DMSO may be required to fully dissolve the substrate before dilution with buffer.[9]

-

Enzyme Preparation: Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL) in reagent-grade water. Create a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) for the assay.

-

Leucine Standard Curve: Prepare a series of L-leucine standards in the Assay Buffer to generate a standard curve for quantifying the amount of leucine released in the enzymatic reaction.

-

Reaction Setup: For each enzyme concentration, pipette 1.0 mL of the substrate solution into a test tube. Include a "blank" tube with substrate but no enzyme (add water instead). Pre-incubate the tubes at 25°C for 10 minutes.

-

Initiation of Reaction: Start the reaction by adding a defined volume (e.g., 50 µL) of each enzyme dilution to its respective substrate tube. Add the same volume of water to the blank tube.

-

Incubation: Allow the reaction to proceed at 25°C for a specific time (e.g., 10 minutes). The time should be within the linear range of the reaction.

-

Termination and Color Development: Stop the reaction and develop the color by adding 1.0 mL of the ninhydrin reagent to all tubes (including standards and blanks). Heat the tubes in a boiling water bath for 15 minutes.

-

Measurement: Cool the tubes to room temperature and add 5.0 mL of 50% n-propanol to each tube and mix well. Measure the absorbance of all samples at 570 nm.

-

Calculation: Calculate the amount of leucine released in each enzyme reaction using the leucine standard curve. The enzyme activity is then expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of Z-Phe-Leu-OH per minute under the specified conditions.[9]

Conclusion and Future Perspectives

Z-Phe-Leu-OH exemplifies how simple, well-designed molecules can have a profound impact on biochemical research. Its role as an N-terminally protected dipeptide is fundamental to the logic of peptide synthesis, enabling the construction of complex bioactive peptides. Simultaneously, its specific structure makes it an excellent substrate for the detailed characterization of carboxypeptidases, facilitating our understanding of enzyme kinetics and specificity.

Furthermore, the Z-Phe-Leu motif serves as a critical scaffold in the design of potent inhibitors for other protease families, such as calpains and cathepsins, which are implicated in a range of diseases.[10] As research in proteomics and drug discovery continues to advance, the principles demonstrated by the application of Z-Phe-Leu-OH will undoubtedly continue to inform the development of new synthetic strategies and novel therapeutic agents.

References

-

Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Li, Y., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. PLoS ONE, 16(9), e0257347. [Link]

-

Roth, M., & Rohner, A. (1983). Determination of pancreatic carboxypeptidase A in human blood serum. Clinica Chimica Acta, 135(1), 65-71. [Link]

-

Xu, J., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 4, 5656. [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.

-

NPTEL IIT Guwahati. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]

-

Iannitti, R., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(13), 10893. [Link]

-

Poreba, M., et al. (2017). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. FEBS Letters, 591(9), 1269-1286. [Link]

-

Chen, H., et al. (2023). Substrate derived sequences act as subsite-blocking motifs in protease inhibitory antibodies. Protein Science, 32(7), e4680. [Link]

-

Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Carl ROTH. [Link]

-

University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]

-

Mammano, F. (2010). Role of Gag in HIV Resistance to Protease Inhibitors. Viruses, 2(7), 1418-1436. [Link]

-

King, N. M., et al. (2017). Interdependence of Inhibitor Recognition in HIV-1 Protease. Journal of Chemical Information and Modeling, 57(3), 595-606. [Link]

-

Kimura, T., et al. (2016). New directions for protease inhibitors directed drug discovery. Biopolymers, 106(4), 563-579. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substrate derived sequences act as subsite‐blocking motifs in protease inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]

Advanced Methodologies in the Synthesis of Benzyloxycarbonyl-Phenylalanyl-Leucine (Z-Phe-Leu): Chemical and Enzymatic Strategies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Benzyloxycarbonyl-phenylalanyl-leucine (Z-Phe-Leu) is a highly versatile dipeptide building block. It serves as a critical intermediate in the synthesis of complex oligopeptides, a standard substrate for probing metalloprotease kinetics, and a precursor for targeted therapeutics[1]. The benzyloxycarbonyl (Z or Cbz) protecting group not only prevents unwanted N-terminal side reactions but also enhances the hydrophobicity of the phenylalanine moiety, which is essential for proper binding in the

Mechanistic Pathways & Causality in Synthesis

The synthesis of Z-Phe-Leu requires the formation of an amide (peptide) bond between the carboxyl group of 2 [1] and the amino group of a Leucine derivative (e.g., H-Leu-OMe or H-Leu-NH₂). The choice of methodology dictates the stereochemical purity and scalability of the final product.

Chemical Coupling (Solution-Phase)

The classical approach utilizes carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of Z-Phe-OH.

-

The Causality of HOBt Addition: Using DCC alone often leads to the formation of an

-acylisourea intermediate, which can undergo an intramolecular rearrangement into an unreactive

Enzymatic Synthesis (Thermolysin-Catalyzed)

Biocatalytic synthesis offers an elegant, highly stereospecific alternative. Thermolysin, a thermostable zinc metalloprotease derived from Bacillus thermoproteolyticus, is exceptionally efficient at catalyzing peptide bond formation when the amine component (the

-

Thermodynamic Control & Causality: Proteases naturally hydrolyze peptide bonds. To reverse this and drive synthesis, the reaction is placed under thermodynamic control. By utilizing an aqueous buffer at pH 7.5 with a mild cosolvent (like DMSO), the uncharged, hydrophobic product (Z-Phe-Leu-NH₂) precipitates out of the solution as it forms[5]. According to Le Chatelier's principle, this continuous removal of the product from the aqueous phase shifts the equilibrium entirely toward synthesis, achieving yields up to 87% without the need for side-chain protecting groups[6].

Caption: Divergent pathways for Z-Phe-Leu synthesis: Chemical vs. Enzymatic coupling strategies.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, every protocol must include a self-validating mechanism to ensure the reaction has proceeded as intended before advancing to downstream applications.

Protocol A: Chemical Synthesis of Z-Phe-Leu-OMe[2]

-

Activation: In a flame-dried flask, dissolve 1.0 eq (25 mM) of Z-Phe-OH and 1.1 eq of HOBt in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Add 1.0 eq of DCC. Stir for 30 minutes to allow the complete formation of the OBt active ester.

-

Coupling: In a separate vial, neutralize 1.0 eq of H-Leu-OMe hydrochloride with 1.1 eq of N,N-Diisopropylethylamine (DIEA). Add this dropwise to the activated Z-Phe-OH solution.

-

Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Purification: Filter out the DCU. Wash the organic filtrate sequentially with 5% NaHCO₃ (to remove unreacted acid/HOBt), 1M KHSO₄ (to remove unreacted amine), and brine. Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexane.

-

Self-Validation System: Perform Thin-Layer Chromatography (TLC). The product must show a single UV-active spot (due to the Z-group aromatic ring). Confirm optical purity via polarimetry; the specific rotation

must match literature values to ensure no racemization occurred during DCC activation.

Protocol B: Thermolysin-Catalyzed Synthesis of Z-Phe-Leu-NH₂[4]

-

Buffer Preparation: Prepare a 0.5 M Tris buffer adjusted to pH 7.5. Critical Step: Add 0.05 M calcium acetate. Calcium ions (

) are essential for maintaining the structural integrity and thermal stability of thermolysin[5]. -

Substrate Solubilization: Dissolve 50 mM of H-Leu-NH₂ and 25 mM of Z-Phe-OH in the buffer. Use 20% (v/v) dimethyl sulfoxide (DMSO) as a cosolvent to ensure the hydrophobic substrates remain in solution initially[5].

-

Enzymatic Catalysis: Add 10 µM of thermolysin to initiate the reaction. Incubate the mixture at 37°C[4].

-

Thermodynamic Shift & Recovery: Over 2 to 5 hours, the Z-Phe-Leu-NH₂ product will precipitate out of the solution[4]. Terminate the reaction by adding 0.1 M HCl to lower the pH to 2.0 (denaturing the enzyme). Filter the precipitate, wash with dilute acid and distilled water, and dry in vacuo.

-

Self-Validation System: Analyze the filtrate via High-Performance Liquid Chromatography (HPLC). A successful reaction will show >95% depletion of the Z-Phe-OH peak[5]. The strict stereospecificity of thermolysin guarantees 100% L-L diastereomeric purity, eliminating the need for chiral chromatography validation.

Caption: Step-by-step workflow for the thermolysin-catalyzed enzymatic synthesis of Z-Phe-Leu-NH2.

Quantitative Data Analysis

The selection of a synthetic route depends heavily on the scale, required stereopurity, and environmental constraints of the laboratory. Table 1 summarizes the empirical metrics comparing both methodologies.

Table 1: Comparative Metrics between Chemical and Enzymatic Synthesis of Z-Phe-Leu Derivatives.

| Metric | Chemical Coupling (DCC/HOBt) | Enzymatic Coupling (Thermolysin) |

| Typical Yield | 75 - 85% | 80 - 95% (driven by precipitation)[6],[4] |

| Reaction Time | 12 - 24 hours | 2 - 5 hours[5],[4] |

| Stereoselectivity | ~95-98% (Risk of minor racemization) | 100% (Strictly L-L isomer)[4] |

| Solvent System | Halogenated organics (CH₂Cl₂) | Aqueous buffer with mild cosolvent (DMSO)[5] |

| Scalability | High, standard industrial practice | Moderate, limited by enzyme cost and solubility |

| Deprotection Needs | Requires C-terminal saponification (if -OH needed) | High specificity prevents side-chain reactions |

Conclusion

The synthesis of Z-Phe-Leu exemplifies the dichotomy and synergy between classical organic chemistry and modern biocatalysis. While chemical coupling offers broad substrate scope and high scalability,5 [2] provides unparalleled stereocontrol and aligns closely with green chemistry principles by operating primarily in aqueous media. Selecting the appropriate methodology depends on the downstream application—whether it be bulk intermediate generation via active esters or the synthesis of highly pure reference standards for pharmaceutical assays.

References

-

Lee, K. W., & Lee, Y. S. (1989). "Peptide Synthesis with Polymer Bound Active Ester." kchem.org.[Link]

-

Wayne, S. I., & Fruton, J. S. (1983). "Thermolysin-catalyzed peptide bond synthesis." Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Oka, T., & Morihara, K. (1980). "Peptide bond synthesis catalyzed by thermolysin." PubMed (J Biochem).[Link]

-

Kuhl, P., Elchhorn, U., & Jakubke, H. D. (1995). "Enzymic peptide synthesis in microaqueous, solvent-free systems." PubMed (Biotechnol Bioeng). [Link]

-

Wayne, S. I., & Fruton, J. S. (1983). "Thermolysin-catalyzed peptide bond synthesis." PMC - NIH.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Enzymic peptide synthesis in microaqueous, solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Phe-Leu-OH molecular weight and formula

N-Benzyloxycarbonyl-L-Phenylalanyl-L-Leucine

Executive Summary

Z-Phe-Leu-OH (CAS: 4313-73-9) is a protected dipeptide derivative widely utilized as a model substrate in enzymology and a structural intermediate in the synthesis of protease inhibitors. Its chemical architecture combines the hydrophobic amino acids Phenylalanine (Phe) and Leucine (Leu), N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group.

This guide details its physicochemical properties, synthesis logic, and critical role as a kinetic probe for metalloproteases, specifically Carboxypeptidase A (CPA) .

Physicochemical Identity

The following data constitutes the validated chemical baseline for Z-Phe-Leu-OH.

| Property | Specification |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

| Common Name | Z-Phe-Leu-OH; Z-L-Phe-L-Leu-OH |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Molecular Weight | 412.49 g/mol (Average) |

| Monoisotopic Mass | 412.1998 Da |

| CAS Number | 4313-73-9 |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water (<0.5 mg/mL) |

| pKa (COOH) | ~3.6 (Predicted) |

Structural Analysis & Synthesis Logic

3.1 The "Z" Protecting Group

The Benzyloxycarbonyl (Z) group is pivotal for this molecule's function. Unlike the tert-butyloxycarbonyl (Boc) group, the Z-group is stable towards mild acids (e.g., TFA) but can be removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH). In the context of Z-Phe-Leu-OH, the Z-group serves two purposes:

-

Synthetic Protection: Prevents polymerization of Phenylalanine during the coupling to Leucine.

-

Enzymatic Recognition: Acts as a hydrophobic "cap" that mimics the polypeptide chain upstream of the cleavage site, enhancing binding affinity in the S2/S3 subsites of proteases.

3.2 Synthesis Workflow

The synthesis typically follows a solution-phase coupling strategy to ensure stereochemical purity.

Protocol Summary:

-

Activation: Z-Phe-OH is activated (e.g., via Mixed Anhydride or NHS-ester) to prevent racemization.

-

Coupling: Reacted with L-Leucine methyl ester (H-Leu-OMe).

-

Saponification: The methyl ester is hydrolyzed (LiOH/MeOH) to yield the free acid Z-Phe-Leu-OH.

Figure 1: Standard solution-phase synthesis pathway for Z-Phe-Leu-OH, highlighting the critical intermediate Z-Phe-Leu-OMe.

Enzymology & Biological Applications

4.1 Substrate for Carboxypeptidase A (CPA)

Z-Phe-Leu-OH is a classic substrate for Carboxypeptidase A , a zinc-dependent metalloprotease.

-

Mechanism: CPA cleaves the C-terminal amino acid (Leucine) from peptides containing a free C-terminal carboxyl group.

-

Specificity: The enzyme prefers aromatic or branched aliphatic side chains (like Leu or Phe) in the P1' position.

-

Kinetic Relevance: The Z-group occupies the S2 subsite of the enzyme, positioning the scissile Phe-Leu bond directly over the catalytic Zinc ion.

4.2 Experimental Protocol: CPA Activity Assay

Objective: Determine the rate of hydrolysis of Z-Phe-Leu-OH by CPA.

-

Reagent Preparation:

-

Substrate Stock: Dissolve Z-Phe-Leu-OH in a minimal volume of DMSO (final assay concentration <5% DMSO to avoid denaturation). Dilute with Tris-HCl buffer (pH 7.5).

-

Enzyme Solution: Carboxypeptidase A (bovine pancreas) in Tris-HCl.

-

-

Reaction Setup:

-

Mix Substrate (0.1 - 1.0 mM) with buffer in a quartz cuvette.

-

Initiate reaction by adding CPA.

-

-

Detection (Ninhydrin Method):

-

Since the cleavage generates free Leucine (primary amine), aliquots can be reacted with Ninhydrin.

-

Measure absorbance at 570 nm.

-

Note: Direct UV monitoring is difficult due to the Z-group absorption; HPLC or colorimetric amine detection is preferred.

-

Figure 2: Mechanism of action for Carboxypeptidase A hydrolysis of Z-Phe-Leu-OH. The Zinc ion facilitates the nucleophilic attack of water on the peptide bond.

Handling & Stability

-

Storage: Store at -20°C . Keep desiccated.

-

Stability: Stable in solid form for >2 years. In solution (DMSO), stable for weeks at 4°C.

-

Solubility Note: When preparing aqueous buffers, dissolve the peptide in DMSO first, then slowly add the buffer while vortexing to prevent precipitation. A final DMSO concentration of 1-5% is generally compatible with enzyme assays.

References

-

PubChem. (n.d.). Z-Phe-Leu-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Auld, D. S., & Vallee, B. L. (1970).[1] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry. Retrieved from [Link]

Sources

The Z-Group in Dipeptide Synthesis: Mechanistic Orthogonality and Protocol Optimization

Executive Summary

In the landscape of peptide synthesis, the Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of solution-phase chemistry, despite the dominance of Fmoc/Boc strategies in solid-phase synthesis (SPPS).[1] Its enduring relevance stems from a unique physicochemical profile: it is a urethane-based protecting group that suppresses racemization during coupling—a critical failure point in early peptide chemistry.[2]

This guide analyzes the Z-group not merely as a "cap" for amines, but as a mechanistic tool to ensure stereochemical integrity.[2][1] We will explore the causality of its stability, the logic of its orthogonality, and self-validating protocols for its installation and removal.[2]

Part 1: The Mechanistic Imperative

Why Z? The Suppression of Racemization[3]

The primary function of the Z-group is to mask the nucleophilicity of the

The Oxazolone Problem

When an N-acyl amino acid is activated for coupling, the carbonyl oxygen of the protecting group can attack the activated carboxyl carbon, forming a 5(4H)-oxazolone.[3] This intermediate is prone to rapid racemization via enolization.[2][1]

The Urethane Solution

The Z-group introduces an oxygen atom adjacent to the nitrogen (a carbamate/urethane linkage). This oxygen donates electron density into the carbonyl system (resonance), significantly lowering the nucleophilicity of the carbonyl oxygen. Consequently, the formation of the oxazolone intermediate is kinetically disfavored, preserving the chiral integrity of the amino acid during activation.

Figure 1: Mechanistic divergence between N-Acyl and N-Z protection.[1] The urethane structure of the Z-group prevents the intramolecular cyclization that leads to racemization.

Part 2: Strategic Orthogonality

In complex synthesis, the Z-group serves as a "semi-permanent" protecting group.[2][1] It is orthogonal to base-labile groups (Fmoc) and mild acid-labile groups (Boc, Trt).[2][1]

Table 1: Comparative Stability Profile

| Condition | Z-Group (Cbz) | Boc | Fmoc | Strategic Implication |

| TFA (Neat) | Stable (Slow degradation) | Cleaved | Stable | Allows selective Boc removal in presence of Z.[1] |

| Piperidine (20%) | Stable | Stable | Cleaved | Completely orthogonal to Fmoc SPPS cycles.[2][1] |

| H2 / Pd-C | Cleaved | Stable | Stable | Unique cleavage vector (Hydrogenolysis).[2][1] |

| HBr / AcOH | Cleaved | Cleaved | Stable | "Hard" acid cleavage for solution phase.[2][1] |

| NaOH (Aq) | Stable | Stable | Unstable | Z survives saponification of C-terminal esters.[2][1] |

Part 3: Installation Protocol (Schotten-Baumann)[2]

The installation of the Z-group typically utilizes Benzyl Chloroformate (Z-Cl).[4] The reaction must be run under Schotten-Baumann conditions (simultaneous addition of base) to neutralize the HCl byproduct, which would otherwise protonate the amine and kill the reaction.

Self-Validating Protocol

Reagents: Amino Acid (1.0 eq), Z-Cl (1.1 eq), NaOH (2M), Acetone/Water (1:1).[2][1]

-

Dissolution & pH Check: Dissolve the amino acid in NaOH (1 eq) and water. Checkpoint: Solution must be clear.

-

Controlled Addition: Cool to 0°C. Add Z-Cl dropwise while simultaneously adding NaOH (2M) to maintain pH between 9.0 and 10.0 .

-

Monitoring: Monitor via TLC (System: CHCl3/MeOH/AcOH).

-

Workup: Wash the basic solution with ether (removes unreacted Z-Cl and benzyl alcohol).[2] Acidify the aqueous layer to pH 2 (precipitates the Z-Amino Acid). Extract with Ethyl Acetate.[2][1]

Part 4: Deprotection Dynamics

Removing the Z-group is the critical "fork in the road" for dipeptide synthesis. The choice of method depends entirely on the peptide sequence—specifically the presence of Sulfur (Met, Cys).

Figure 2: Decision tree for Z-group removal. Sulfur poisons Palladium catalysts, necessitating the use of acidolysis.[2]

Method A: Catalytic Hydrogenolysis (The "Clean" Route)

Ideal for: Sequences without Met/Cys.[1]

Mechanism: Palladium adsorbs

Protocol:

-

Setup: Dissolve Z-dipeptide in MeOH. Add 10% Pd/C (10 wt% of substrate).[1]

-

Atmosphere: Purge with

, then introduce -

Self-Validation:

-

Workup: Filter through Celite (Caution: Pyrophoric catalyst). Concentrate filtrate.[2][1]

Method B: Acidolysis (HBr/AcOH)

Ideal for: Peptides containing Met/Cys (where Pd is poisoned).[1]

Mechanism: Protonation of the carbonyl oxygen allows

Protocol:

-

Reagent: 33% HBr in Acetic Acid (anhydrous).

-

Reaction: Add to peptide at Room Temp. Stir 1-2 hours.

-

Self-Validation:

-

Workup: Decant ether, wash pellet to remove benzyl bromide.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[2][1][5][11] Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.[2][1] Link[1]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][1] Chemical Reviews, 109(6), 2455–2504.[2][1] Link[1]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[2][1] Wiley.[2][1] Link[1]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][1] Tetrahedron, 60(11), 2447-2467.[2][1] Link[1]

Sources

- 1. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. benchchem.com [benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. 3-Dimethylphosphinothioyl-2(3H)-oxazolone (MPTO), a promising new reagent for racemization-free couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Leu-OH: Structural Rationale, Historical Context, and Enzymatic Profiling

Executive Summary

In the landscape of enzymology and peptide chemistry, Z-Phe-Leu-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) stands as a foundational biochemical probe. Originally synthesized as an intermediate in peptide drug development, this dipeptide derivative has evolved into the gold-standard substrate for profiling carboxypeptidase activity, most notably Carboxypeptidase Y (CPY). This whitepaper explores the historical discovery of Z-Phe-Leu-OH, the mechanistic causality behind its structural design, and the self-validating experimental protocols that rely on it today.

Historical Context and Discovery

The synthesis of N-terminally protected dipeptides gained significant traction in the 1960s as researchers sought to isolate specific proteolytic activities without the confounding variables of broad-spectrum degradation. Z-Phe-Leu-OH was synthesized to provide a highly controlled, restricted cleavage site.

The compound's pivotal moment in enzymological history occurred in the late 1970s. In a landmark 1978 study by Barth, Wolf, and Holzer, Z-Phe-Leu-OH was utilized to dissect the complex dynamics of the carboxypeptidase Y-inhibitor complex in yeast 1. Prior to this, it was unclear how metabolic signals regulated proteinase activity. By introducing Z-Phe-Leu-OH, researchers demonstrated that the substrate could competitively dissociate the inhibitor protein from the CPY binding site, thereby allowing proteolytic inactivation of the inhibitor. This discovery established Z-Phe-Leu-OH not just as a passive substrate, but as an active tool for uncovering allosteric and competitive regulatory mechanisms in cellular biology.

Structural Rationale and Mechanistic Causality

The enduring utility of Z-Phe-Leu-OH is entirely predicated on its molecular architecture. Every functional group serves a distinct, causal purpose in experimental design:

-

The Z-Group (Benzyloxycarbonyl): By covalently blocking the N-terminal amine, the Z-group acts as a structural safeguard. Causality: This modification completely prevents cleavage by aminopeptidases. In a complex tissue lysate, this ensures that any observed degradation of the peptide is strictly the result of C-terminal exopeptidase (carboxypeptidase) activity.

-

Phenylalanine (Phe) Residue: The bulky, aromatic side chain of phenylalanine has a high binding affinity for the S1 subsite of CPY, anchoring the substrate in the active site.

-

Leucine (Leu) Residue: Positioned at the C-terminus, the hydrophobic isobutyl side chain of leucine is the ideal fit for the S1' pocket of the enzyme, positioning the peptide bond perfectly for nucleophilic attack by the enzyme's catalytic triad.

Enzymatic cleavage of Z-Phe-Leu-OH by Carboxypeptidase Y into Z-Phe-OH and L-Leucine.

Quantitative Data and Physicochemical Properties

To ensure reproducibility across enzymatic assays, the physical and kinetic parameters of Z-Phe-Leu-OH must be strictly controlled. The following table summarizes the core quantitative data utilized in standard laboratory environments.

| Parameter | Value | Causality / Experimental Significance |

| Molecular Weight | 412.49 g/mol | Critical for calculating exact molarities in micro-scale enzymatic assays. |

| CAS Number | 4313-73-9 | Ensures precise chemical procurement, avoiding un-protected dipeptide analogs. |

| Optimal Cleavage pH | 6.5 | Matches the physiological pH of yeast vacuolar CPY, maximizing catalytic turnover. |

| Solubility Profile | DMSO, Methanol | The hydrophobic Z-group necessitates organic co-solvents prior to aqueous buffer integration. |

| Reaction Stoichiometry | 1:1 (Substrate:Leucine) | Yields exactly one free primary amine per cleavage event, ensuring linear quantification. |

Self-Validating Experimental Protocols

Enzymatic Cleavage Assay (Carboxypeptidase Y)

This protocol utilizes a colorimetric ninhydrin method to quantify CPY activity 2. The brilliance of this assay lies in its self-validating nature: intact Z-Phe-Leu-OH has no free primary amines (due to the Z-group) and cannot react with ninhydrin. Therefore, the background signal is theoretically zero. A color change only occurs if the enzyme successfully liberates L-leucine.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve Z-Phe-Leu-OH in dimethyl sulfoxide (DMSO) to a concentrated stock. Causality: DMSO overcomes the hydrophobicity of the Z-group, preventing substrate precipitation when introduced to the aqueous reaction buffer. Dilute to a final working concentration of 1 mM in 50 mM sodium phosphate buffer (pH 6.5, containing 0.15 M NaCl).

-

Equilibration: Aliquot 1.0 mL of the substrate solution into test tubes and pre-incubate at 25°C for 10 minutes to ensure thermal stability.

-

Enzymatic Digestion: Initiate the reaction by adding 50 μL of the CPY enzyme sample. Allow the hydrolysis to proceed for exactly 10 minutes at 25°C.

-

Colorimetric Detection: Add 1.0 mL of Ninhydrin-citric acid reagent (4% ninhydrin in methyl cellosolve mixed with 0.2 M sodium citrate and stannous chloride). Place the tubes in a boiling water bath for 15 minutes. Causality: Heat drives the reaction between ninhydrin and the newly liberated primary amine of L-leucine, yielding the purple chromophore (Ruhemann's purple).

-

Quantification: Cool the tubes, add 50% n-Propanol to stabilize the color, and measure absorbance at 570 nm against a substrate-free blank.

Step-by-step experimental workflow for the Carboxypeptidase Y activity assay.

Non-Enzymatic Synthesis Kinetics in Reversed Micelles

Beyond its role as a substrate, Z-Phe-Leu-OH is utilized as a model compound to study peptide synthesis kinetics. A modern protocol involves synthesizing the dipeptide non-enzymatically using bis(2-ethylhexyl) sodium sulfosuccinate (AOT) reversed micelles 3.

Step-by-Step Methodology:

-

Micellar Preparation: Mix an aqueous L-leucine solution with an isooctane solution containing AOT (surfactant) and lipophilic Cbz-Phe (Z-Phe). Causality: The reversed micelles compartmentalize the hydrophilic L-leucine in the aqueous core while the lipophilic Z-Phe resides at the interface, forcing proximity and increasing collision frequency.

-

Condensation: Add N,N'-dicyclohexylcarbodiimide (DCC) to the isooctane phase. Stir at 2 s⁻¹ at 298 K. Causality: DCC acts as a dehydrating coupling agent, facilitating the formation of the peptide bond between Z-Phe and Leu.

-

pH Optimization: Maintain the aqueous core at pH 5. Causality: At pH 5, L-leucine is partially cationic, allowing it to be electrostatically enriched at the anionic AOT interface, maximizing the synthesis yield of Z-Phe-Leu-OH over competing side reactions.

Conclusion

Z-Phe-Leu-OH exemplifies how intelligent chemical design can drive biological discovery. By utilizing a protecting group to enforce strict enzymatic specificity, researchers transformed a simple dipeptide into an authoritative tool for measuring carboxypeptidase kinetics, studying allosteric inhibition, and modeling biphasic peptide synthesis. Its continued use in modern laboratories underscores the timeless value of self-validating biochemical probes.

References

-

Title: Studies on the carboxypeptidase Y-inhibitor complex of yeast. Source: Biochimica et Biophysica Acta (BBA) - Enzymology / PubMed URL: [1]

-

Title: Carboxypeptidase Y - Assay Source: Worthington Biochemical Corporation URL: [2]

-

Title: Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles Source: MDPI URL: [3]

Sources

solubility of Z-Phe-Leu-OH in common organic solvents

An In-depth Technical Guide to the Solubility of Z-Phe-Leu-OH in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), a critical dipeptide intermediate in synthetic and medicinal chemistry. We will delve into the physicochemical properties that govern its solubility, present established qualitative data, and provide a robust experimental framework for researchers to determine quantitative solubility in their specific applications.

Introduction: The Critical Role of Solubility in the Application of Z-Phe-Leu-OH

Z-Phe-Leu-OH is an N-terminally protected dipeptide, widely utilized as a building block in the synthesis of more complex peptides and peptidomimetics.[1][2] Its application in solid-phase or solution-phase peptide synthesis, as well as in the development of peptide-based therapeutics, is fundamentally dependent on its solubility in appropriate reaction and purification solvents.[1] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient process development, ensuring homogenous reaction conditions, and enabling effective purification strategies. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with Z-Phe-Leu-OH.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a peptide is dictated by its amino acid composition, protecting groups, and terminal functionalities.[3][4] Z-Phe-Leu-OH is a neutral peptide in terms of its side chains, but its overall character is decidedly hydrophobic, a feature that dominates its solubility behavior.

-

Molecular Structure: C₂₃H₂₈N₂O₅

-

Molecular Weight: 412.49 g/mol [1]

-

Key Structural Features:

-

N-terminal Benzyloxycarbonyl (Z) group: This large, aromatic protecting group is highly nonpolar and significantly contributes to the molecule's overall hydrophobicity.

-

Phenylalanine (Phe) Residue: Contains a benzyl side chain, which is also large and hydrophobic.

-

Leucine (Leu) Residue: Features an isobutyl side chain, which is aliphatic and hydrophobic.

-

C-terminal Carboxylic Acid (-OH): This is the primary polar, ionizable group on the molecule. It can act as a hydrogen bond donor and acceptor.

-

Peptide Backbone: The two amide bonds introduce polarity and hydrogen bonding capabilities.

-

Predictive Analysis: Given the predominance of large, nonpolar moieties (the Z-group and the Phe and Leu side chains), Z-Phe-Leu-OH is expected to be poorly soluble in water and other highly polar protic solvents. Its solubility will be favored in organic solvents that can effectively solvate both the large hydrophobic regions and the polar peptide backbone and C-terminus.[3][5] Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, or DMF.[4]

Below is a diagram illustrating the key functional groups that influence the solubility of Z-Phe-Leu-OH.

Caption: Physicochemical drivers of Z-Phe-Leu-OH solubility.

Qualitative Solubility Data

| Solvent | Type | Observed Solubility | Rationale for Interaction |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Excellent solvent for many protected peptides.[3] Its polarity effectively solvates the peptide backbone, while its organic character accommodates the hydrophobic Z-group and side chains. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is a powerful solvent for hydrophobic peptides due to its ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar regions.[3][6] |

| Methanol (MeOH) | Polar Protic | Soluble | The alkyl group of methanol interacts favorably with the hydrophobic components of Z-Phe-Leu-OH, while the hydroxyl group can hydrogen bond with the peptide backbone and C-terminus. |

| Acetonitrile (ACN) | Polar Aprotic | Likely Soluble | Often used for hydrophobic peptides, though potentially less effective than DMF or DMSO.[3] |

| Dichloromethane (DCM) | Nonpolar | Likely Soluble | A common solvent in peptide synthesis, particularly Boc-chemistry, DCM should effectively solvate the large nonpolar groups.[7] Solubility may be limited by the polar C-terminus and peptide backbone. |

| Water | Polar Protic | Insoluble | The large hydrophobic surface area of the Z-group and amino acid side chains leads to unfavorable interactions with the highly ordered hydrogen-bonding network of water, resulting in insolubility.[3] |

| 1 N Sodium Hydroxide (NaOH) | Aqueous Basic | Soluble | The strong base deprotonates the C-terminal carboxylic acid to form a highly polar carboxylate salt (-COO⁻Na⁺), which dramatically increases its solubility in the aqueous medium. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data (e.g., in mg/mL or mmol/L), a systematic experimental approach is required. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle: The method involves preparing saturated solutions of Z-Phe-Leu-OH in various solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved peptide in the supernatant, typically via a gravimetric method after solvent evaporation or by HPLC analysis.

Materials and Equipment:

-

Z-Phe-Leu-OH (lyophilized powder)

-

Selected organic solvents (high purity, e.g., HPLC grade)

-

Small glass vials (e.g., 2 mL) with screw caps

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling solvent vials

-

Analytical balance (readable to at least 0.01 mg)

-

Pipettes and tips

-

HPLC system with a UV detector (for HPLC method)

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation: Before starting, allow the vial of lyophilized Z-Phe-Leu-OH to warm to room temperature in a desiccator to prevent moisture condensation.[3]

-

Addition of Solute: Add an excess amount of Z-Phe-Leu-OH to a series of labeled glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Initial Dissolution: Tightly cap the vials and vortex vigorously for 1-2 minutes. To aid dissolution and break up aggregates, sonicate the vials in a water bath for short intervals (e.g., 3 cycles of 15 seconds).[8]

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for at least 24 hours to ensure saturation is reached.

-

Separation of Solid: To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes.[6] This will create a compact pellet of the excess solute.

-

Sample Collection (Gravimetric Method): a. Carefully pipette a known volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, clean vial. Be cautious not to disturb the pellet. b. Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen. c. Once the solvent is removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved Z-Phe-Leu-OH. d. Calculate the solubility: Solubility (mg/mL) = (Mass of Residue in mg) / (Volume of Supernatant in mL).

-

Validation and Reporting: Repeat the experiment at least in triplicate for each solvent to ensure reproducibility. Report the solubility as a mean value with the standard deviation.

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is generally temperature-dependent. Increasing the temperature often increases solubility, but this should be done cautiously (<40°C) to avoid potential degradation of the peptide.[3][5]

-

Solvent Purity: The presence of water or other impurities in organic solvents can significantly alter the solubility of a peptide. Always use high-purity, dry solvents for consistent results.

-

Solid State of Peptide: The physical form of the peptide (e.g., amorphous vs. crystalline) can affect its dissolution rate and apparent solubility. Ensure the same batch and lot are used for all comparative experiments.

By understanding the fundamental physicochemical properties of Z-Phe-Leu-OH and employing a rigorous experimental protocol, researchers can confidently determine its solubility, paving the way for more efficient and successful scientific outcomes.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Phe-his-leu-OH. PubChem Compound Summary for CID 10929678. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19672. [Link]

-

Macchi, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 290, 119934. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. bachem.com [bachem.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. jpt.com [jpt.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

A Comprehensive Technical Guide to the Physical Properties and Storage of Z-Phe-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Z-Phe-Leu-OH in Peptide Synthesis

N-Carbobenzyloxy-L-phenylalanyl-L-leucine, commonly abbreviated as Z-Phe-Leu-OH, is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biochemical research. Its structure, featuring the benzyloxycarbonyl (Z) protecting group on the N-terminus of the phenylalanine residue, makes it a valuable building block for the synthesis of more complex peptides. The Z-group provides stability and allows for selective deprotection, a critical aspect of controlled peptide elongation. Understanding the physical characteristics and optimal storage conditions of Z-Phe-Leu-OH is paramount for maintaining its integrity and ensuring the success of synthetic endeavors. This guide provides an in-depth overview of these critical parameters, grounded in technical data and best practices for laboratory handling.

Part 1: Physical Appearance and Characteristics

Z-Phe-Leu-OH is consistently described as a solid material. Its visual appearance is a key initial indicator of its purity and stability.

Form and Color:

Under standard laboratory conditions, Z-Phe-Leu-OH typically presents as a white to off-white powder [1][2][3]. The consistency may range from a fine to a more crystalline powder. Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or the presence of clumping, may indicate degradation or the absorption of moisture.

| Property | Description |

| Physical Form | Solid[2] |

| Color | White to off-white[1][2][3] |

Part 2: Optimal Storage and Handling Conditions

The long-term stability and reactivity of Z-Phe-Leu-OH are critically dependent on its storage conditions. Improper storage can lead to degradation of the peptide, compromising experimental outcomes. The primary factors to control are temperature, atmosphere, and light exposure.

Temperature

There is a consensus in the literature that Z-Phe-Leu-OH requires cold storage to maintain its stability. However, the specific temperature recommendations vary slightly among suppliers.

| Storage Temperature | Source |

| ≤ -4 °C | Chem-Impex[3] |

| < -15°C | Bachem[4] |

| under -20°C | ChemicalBook[2] |

| 0-8 °C | Chem-Impex (for a related compound, Z-Leu-Phe-OH)[1] |

Expert Recommendation: Based on the available data, storing Z-Phe-Leu-OH at or below -20°C is the most stringent and therefore safest recommendation to ensure long-term stability[2]. For shorter-term storage, temperatures between -4°C and -15°C are also acceptable[3][4]. It is advisable to minimize freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound. For frequent use, it may be prudent to aliquot the powder into smaller, single-use vials.

Atmosphere and Container

Control of the storage atmosphere is crucial to prevent hydrolysis and oxidation.

-

Moisture: Z-Phe-Leu-OH should be stored in a dry environment . The use of a desiccator or a dry box for storage is recommended. Containers should be tightly sealed to prevent the ingress of atmospheric moisture[2][5].

-

Inert Atmosphere: While not always specified for the solid, for long-term storage, flushing the container with an inert gas such as argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Light Exposure

While specific data on the light sensitivity of Z-Phe-Leu-OH is not extensively detailed in the provided search results, it is a general best practice for complex organic molecules, particularly those used in sensitive downstream applications, to be protected from light. Storage in an amber vial or in a light-blocking outer container is a prudent precautionary measure.

Experimental Workflow: Handling and Preparation of Z-Phe-Leu-OH for Synthesis

The following protocol outlines the best practices for handling Z-Phe-Leu-OH in a laboratory setting to ensure its integrity is maintained up to the point of use.

Caption: Workflow for handling Z-Phe-Leu-OH from storage to reaction.

Protocol Steps:

-

Retrieval from Storage: Remove the sealed container of Z-Phe-Leu-OH from the freezer.

-

Equilibration: Place the unopened container in a desiccator at room temperature and allow it to warm up completely. This crucial step prevents condensation of atmospheric moisture onto the cold powder when the container is opened.

-

Weighing: Once at room temperature, open the container in a low-humidity environment (e.g., a glove box or a balance with a draft shield). Quickly weigh the desired amount of the powder.

-

Dissolution: Immediately dissolve the weighed Z-Phe-Leu-OH in an appropriate anhydrous solvent as dictated by the specific synthetic protocol.

-

Reaction Setup: Introduce the solution into the reaction vessel, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent any unwanted side reactions.

-

Resealing and Storage: Tightly reseal the stock container of Z-Phe-Leu-OH, consider flushing with an inert gas, and promptly return it to the freezer for long-term storage.

Visual Guide to Storage Parameters

The following diagram provides a quick-reference guide to the optimal storage conditions for Z-Phe-Leu-OH.

Caption: Key storage parameters for Z-Phe-Leu-OH.

Conclusion

The chemical integrity of Z-Phe-Leu-OH is fundamental to its successful application in research and development. Adherence to the storage and handling protocols outlined in this guide will help to ensure its stability and, consequently, the reliability and reproducibility of experimental results. By maintaining the compound as a white to off-white powder stored at or below -20°C in a dry, sealed container, researchers can be confident in the quality of this important synthetic building block.

References

Sources

Mechanistic Grounding: The CPY Structure-Function Relationship

Whitepaper: Z-Phe-Leu-OH as a Benchmark Substrate for Carboxypeptidase Y (CPY) Kinetic Profiling

As a Senior Application Scientist in biocatalysis and protein engineering, establishing robust, reproducible, and mechanistically grounded assays is paramount. When evaluating the kinetic parameters of Carboxypeptidase Y (CPY)—a highly versatile vacuolar serine protease derived from Saccharomyces cerevisiae—the selection of the substrate dictates the resolution of your kinetic profiling. Z-Phe-Leu-OH (NSC 334018) has emerged as the gold-standard synthetic dipeptide for this purpose[1],[2].

This technical guide explores the structural causality behind CPY’s interaction with Z-Phe-Leu-OH, details the kinetic impact of active-site mutations, and provides a self-validating experimental protocol for precise enzymatic quantification.

Carboxypeptidase Y is an